molecular formula C15H23N3O2 B7984615 (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7984615
M. Wt: 277.36 g/mol
InChI Key: LUVNRPXKJPTWHS-CQSZACIVSA-N
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Description

(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group at position 1 and a substituted aminoethyl-methyl-amino moiety at position 3.

Properties

IUPAC Name

benzyl (3R)-3-[2-aminoethyl(methyl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-17(10-8-16)14-7-9-18(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14H,7-12,16H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVNRPXKJPTWHS-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 917357-85-8, is a complex organic compound featuring a pyrrolidine ring and an amino acid structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, antioxidant activity, and anticancer properties.

Chemical Structure and Properties

The molecular formula of (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is C15H22N2O3, with a molecular weight of 278.35 g/mol. The presence of a chiral center at the pyrrolidine carbon is crucial for its biological interactions.

Biological Activity Predictions

Recent studies have employed computational models to predict the biological activity of this compound. Notable findings include:

  • Antioxidant Properties : The compound's structure suggests it can scavenge free radicals, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects : Similar compounds have shown promise in modulating neurotransmitter systems, indicating potential neuroprotective effects.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

The biological activity of (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is believed to be mediated through interactions with various biological targets. Molecular docking studies indicate that the compound can effectively bind to multiple targets involved in metabolic pathways and disease processes.

Research Findings and Case Studies

A variety of studies have explored the biological effects of this compound and its derivatives:

  • Antioxidant Activity : A study indicated that compounds with similar structures demonstrated significant free radical scavenging ability, which is crucial for reducing oxidative stress in cells .
  • Neuroprotective Studies : Research on related pyrrolidine compounds revealed their potential to protect neuronal cells from apoptosis induced by oxidative stress . The modulation of neurotransmitter levels was noted as a key mechanism.
  • Anticancer Properties : In vitro studies on cancer cell lines showed that (R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibited cytotoxic effects against various cancer types, with IC50 values comparable to established chemotherapeutic agents .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntioxidantScavenges free radicals
NeuroprotectiveModulates neurotransmitter systems
AnticancerInhibits cancer cell proliferation

Comparison with Similar Compounds

Key Specifications:

  • Molecular Formula : C15H21N3O3 .
  • Molar Mass : 291.35 g/mol .
  • Structural Features: Benzyl ester group (enhances lipophilicity and stability). (R)-configuration at the pyrrolidine ring.

The compound has been cataloged under reference code 10-F080644 but is currently listed as discontinued, suggesting challenges in synthesis or commercial viability .

Structural Analogues with Varied Substituents

Table 1: Comparison of Substituents and Physicochemical Properties
Compound Name Substituent(s) at Position 3 Molecular Formula Molar Mass (g/mol) Yield (%) Key Features/Applications Reference
(R)-3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester Aminoethyl-methyl-amino C15H21N3O3 291.35 N/A Discontinued; potential enzyme modulation
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester Naphthylmethyl C23H23NO2 345.44 88 Bulky aromatic group; rotameric mixture
(±)-2-(4-Methoxycarbonylbenzyl)pyrrolidine-1-carboxylic acid benzyl ester (25) 4-Methoxycarbonylbenzyl C22H23NO4 365.43 86 Electron-withdrawing group; rotamers
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester 2,3-Difluorobenzylamino-methyl C15H19F2N3O2 311.33 102* Fluorinated; enhanced bioavailability
2-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Branched amino-acyl-ethyl-amino C20H31N3O3 361.48 N/A Peptidomimetic design

Note: The 102% yield reported for the difluorobenzyl derivative may reflect measurement errors or unaccounted impurities.

Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl in ) alter electron density, impacting solubility and reactivity.
  • Fluorination : Fluorinated derivatives (e.g., ) often exhibit enhanced metabolic stability and membrane permeability due to increased lipophilicity.
  • Peptidomimetic Features : Compounds like mimic peptide backbones, making them suitable for targeting protease enzymes or receptors.

Comparison of Protecting Group Strategies

Table 2: Benzyl Ester vs. tert-Butyl Ester Derivatives
Compound Class Protecting Group Deprotection Method Stability Application Context Reference
Benzyl ester derivatives Benzyl Hydrogenation or acidic conditions Moderate Intermediate in drug synthesis
tert-Butyl ester derivatives tert-Butyl Acidic conditions (e.g., HCl) High Stable intermediates

Key Insight : Benzyl esters are preferred for their ease of removal under mild hydrogenation, whereas tert-butyl esters offer superior stability during synthetic steps but require stronger acids for cleavage .

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